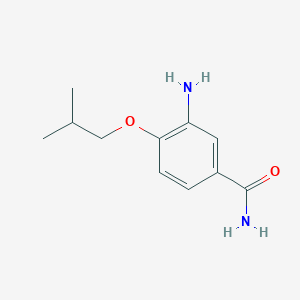

3-Amino-4-(2-methylpropoxy)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Amino-4-(2-methylpropoxy)benzamide is a chemical compound. However, there is limited information available about this specific compound. It is an amide, which is a class of compounds that are derivatives of carboxylic acids1. An amide has a carbonyl group (C=O) linked to a nitrogen atom1. In the case of 3-Amino-4-(2-methylpropoxy)benzamide, it is likely to have a benzene ring due to the “benzamide” part of its name2.

Synthesis Analysis

The synthesis of similar compounds, such as N-(3-Amino-4-methylphenyl)benzamide, has been studied3. The synthesis involved the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride3. However, the specific synthesis process for 3-Amino-4-(2-methylpropoxy)benzamide is not readily available in the literature.

Molecular Structure Analysis

The molecular structure of 3-Amino-4-(2-methylpropoxy)benzamide is not directly available. However, the structure of similar compounds like 3-Amino-4-methoxybenzamide has been studied2. This compound has a molecular weight of 166.1772 and its structure can be viewed using computational tools2.Chemical Reactions Analysis

The specific chemical reactions involving 3-Amino-4-(2-methylpropoxy)benzamide are not readily available in the literature. However, the reactions of similar compounds have been studied. For instance, N-(3-Amino-4-methylphenyl)benzamide was synthesized in a continuous flow microreactor system3.Physical And Chemical Properties Analysis

The specific physical and chemical properties of 3-Amino-4-(2-methylpropoxy)benzamide are not readily available in the literature. However, amides generally have high boiling points and melting points4. They are also soluble in water4.Aplicaciones Científicas De Investigación

Antioxidant Activity

Amino-substituted benzamide derivatives, including structures similar to 3-Amino-4-(2-methylpropoxy)benzamide, have been studied for their antioxidant properties. These compounds can act as powerful antioxidants by scavenging free radicals. The electrochemical oxidation mechanisms of these derivatives are crucial for understanding their radical scavenging activity. Research indicates that the primary amino group in these compounds undergoes a complex oxidation process, potentially contributing to their antioxidant capabilities. Such insights are valuable for developing new antioxidant agents in pharmaceutical and cosmetic industries (Jovanović et al., 2020).

Neuroleptic Activity

Benzamides, similar to 3-Amino-4-(2-methylpropoxy)benzamide, have been synthesized and evaluated for their neuroleptic activity, which is critical in treating psychosis and related disorders. The structure-activity relationship studies of these compounds reveal a correlation between their chemical structure and inhibitory effects on apomorphine-induced stereotyped behavior in rats. Such research aids in the development of more potent drugs with fewer side effects for treating mental health disorders (Iwanami et al., 1981).

Poly(ADP-ribose) Synthetase Inhibition

In the quest for new inhibitors of the nuclear enzyme poly(ADP-ribose) synthetase, benzamides substituted in the 3-position, which may include derivatives like 3-Amino-4-(2-methylpropoxy)benzamide, have emerged as highly inhibitory compounds. These inhibitors are essential for researching DNA repair mechanisms and developing treatments for diseases associated with DNA damage (Purnell & Whish, 1980).

Antibacterial Activity

Benzamide derivatives have been explored for their antibacterial activity against various bacterial strains. This research is crucial for discovering new antibacterial agents amid rising antibiotic resistance. Studies on compounds like N-(3-Hydroxy-2-pyridyl)benzamides, which share structural similarities with 3-Amino-4-(2-methylpropoxy)benzamide, have shown activity against bacteria such as Escherichia coli and Staphylococcus aureus, highlighting their potential as leads for developing new antibiotics (Mobinikhaledi et al., 2006).

Safety And Hazards

The safety data and hazards associated with 3-Amino-4-(2-methylpropoxy)benzamide are not readily available in the literature. However, it is important to handle all chemical compounds with care, using appropriate personal protective equipment and following safety guidelines5678.

Direcciones Futuras

The future directions for the study of 3-Amino-4-(2-methylpropoxy)benzamide are not readily available in the literature. However, given the importance of amides in medicinal chemistry, further research into the properties and potential applications of this compound could be beneficial3.

Propiedades

IUPAC Name |

3-amino-4-(2-methylpropoxy)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-7(2)6-15-10-4-3-8(11(13)14)5-9(10)12/h3-5,7H,6,12H2,1-2H3,(H2,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPDKHWYERFMKQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=C(C=C1)C(=O)N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-4-(2-methylpropoxy)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(3-Methoxy-4-methylphenyl)piperidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2806152.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-(trifluoromethyl)phenyl)propanamide](/img/structure/B2806154.png)

![3-(1,3-Benzodioxol-5-ylmethyl)-1-[(4-methylphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione](/img/no-structure.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[7-(4-methoxybenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2806161.png)

![2-chloro-N-[5-(dimethylsulfamoyl)-2-methylphenyl]propanamide](/img/structure/B2806162.png)

![2-[2-(benzenesulfonylimino)-3-(3-methoxypropyl)-4-oxo-1,3-thiazolidin-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2806163.png)

![7-[(4-Fluorophenyl)methoxy]-3-(4-methoxyphenyl)chromen-4-one](/img/structure/B2806171.png)